molecular formula C44H49N5O7Si B150712 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine CAS No. 81265-93-2

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

Cat. No.: B150712
CAS No.: 81265-93-2
M. Wt: 788.0 g/mol
InChI Key: DAZIGOPASNJPCJ-GNECSJIWSA-N
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Description

5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine: is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is primarily used as an intermediate in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine involves multiple steps, including the protection of hydroxyl groups and the introduction of specific functional groups. The key steps include:

    Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.

    Protection of the 2’-hydroxyl group: with a tert-butyldimethylsilyl (TBDMS) group.

    Introduction of the benzoyl (Bz) group: at the N6 position of adenosine

Industrial Production Methods: Industrial production of this compound typically involves automated synthesizers such as the ÄKTA and OligoPilot systems. These systems allow for high-yield and high-purity synthesis of RNA oligonucleotides using phosphoramidite chemistry .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in oligonucleotide synthesis. It facilitates the addition of nucleotides to a growing oligonucleotide chain, thereby enabling the creation of specific DNA or RNA sequences. The molecular targets include the hydroxyl groups on the ribose sugar, which are protected during synthesis to prevent unwanted reactions .

Comparison with Similar Compounds

  • 5’-O-DMT-2’-O-TBDMS-N-Bz-Guanosine
  • 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine
  • 5’-O-DMT-2’-O-TBDMS-N-Bz-Uridine

Uniqueness: 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is unique due to its specific protective groups and its role in the synthesis of adenosine-containing oligonucleotides. The combination of DMT, TBDMS, and Bz groups provides stability and specificity during the synthesis process .

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZIGOPASNJPCJ-GNECSJIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49N5O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551634
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81265-93-2
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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